molecular formula C22H27NO6 B5198093 ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B5198093
M. Wt: 401.5 g/mol
InChI Key: FEDFBSILRHRBCN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C22H27NO6 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.18383758 g/mol and the complexity rating of the compound is 738. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a chromene backbone with multiple functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. The general synthetic route includes:

  • Condensation : Reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate.
  • Cyclization : Formation of the chromene structure through cyclization reactions.
  • Amination : Introduction of the amino group to yield the final product.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference Drug IC50 (µg/mL)
MCF-7 (Breast)3.2Vinblastine9.6
HCT-116 (Colon)2.4Colchicine21.3
PC-3 (Prostate)2.4Vinblastine9.6
A549 (Lung)3.0Colchicine21.3
HepG-2 (Liver)3.0Vinblastine9.6

These results suggest that the compound has selective cytotoxicity towards malignant cells while exhibiting lower toxicity towards normal cells.

The mechanism underlying the anticancer effects of this compound appears to involve inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), both critical in cancer progression:

Target IC50 (µM) Reference Inhibitor IC50 (µM)
EGFR0.216Sorafenib0.230
VEGFR-20.259Sorafenib0.307

This inhibition leads to decreased cell proliferation and induction of apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds within the chromene family, reinforcing the potential therapeutic applications of this compound.

  • Study on Anticancer Activity : A study evaluated multiple derivatives for their anticancer properties against various cell lines and found that modifications in the phenyl ring significantly impacted potency and selectivity against cancer cells.
    "The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity."
  • Inhibition Studies : Another research focused on kinase inhibition demonstrated that compounds with similar structures could effectively inhibit EGFR and VEGFR pathways, highlighting their potential as targeted therapies in oncology.
    "The docking analysis revealed strong interactions with active sites of EGFR and VEGFR."

Properties

IUPAC Name

ethyl 2-amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO6/c1-6-28-21(25)19-17(12-7-8-14(26-4)15(9-12)27-5)18-13(24)10-22(2,3)11-16(18)29-20(19)23/h7-9,17H,6,10-11,23H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDFBSILRHRBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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